molecular formula C3H10KOSi B130218 Potassium trimethylsilanolate CAS No. 10519-96-7

Potassium trimethylsilanolate

Cat. No. B130218
Key on ui cas rn: 10519-96-7
M. Wt: 129.29 g/mol
InChI Key: COTHYYYVPUZALV-UHFFFAOYSA-N
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Patent
US04723016

Procedure details

The procedure of Example 1 was followed using diethyl oxalate (3.0 mL, 22 mmol), potassium trimethylsilanolate (3.85 g, 22 mmol), dry ether (70 mL), an ice bath to maintain room temperature initially, and a 1.5 h reaction time. Potassium ethyl oxalate (2.72 g, 79% yield) was isolated as a white solid: 1H NMR (D2O) δ 1.3 (t, J=7.2 Hz, CH3, 3H), 4.2 ppm (q, J=7.2 Hz, CH2, 2H). Anal. Calcd. for C4H5KO4 : C, 30.76; H, 3.23; K, 25.04. Found: C, 30.39; H, 3.29; K, 25.30.
Quantity
3 mL
Type
reactant
Reaction Step One
Name
potassium trimethylsilanolate
Quantity
3.85 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Name
Potassium ethyl oxalate
Yield
79%

Identifiers

REACTION_CXSMILES
[C:1]([O:8]CC)(=[O:7])[C:2]([O:4][CH2:5][CH3:6])=[O:3].C[Si](C)(C)[O-].[K+:16]>CCOCC>[C:2]([O:4][CH2:5][CH3:6])(=[O:3])[C:1]([O-:8])=[O:7].[K+:16] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Step Two
Name
potassium trimethylsilanolate
Quantity
3.85 g
Type
reactant
Smiles
C[Si]([O-])(C)C.[K+]
Step Three
Name
Quantity
70 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a 1.5 h reaction time
Duration
1.5 h

Outcomes

Product
Name
Potassium ethyl oxalate
Type
product
Smiles
C(C(=O)[O-])(=O)OCC.[K+]
Measurements
Type Value Analysis
AMOUNT: MASS 2.72 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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